molecular formula C16H14N2O4 B2765040 (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide CAS No. 340319-42-8

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Cat. No.: B2765040
CAS No.: 340319-42-8
M. Wt: 298.298
InChI Key: OPUGEZNGSLOINF-KPKJPENVSA-N
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Description

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.
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Biological Activity

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, a compound featuring a furan moiety and a phenolic structure, has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

 2E 2 cyano N furan 2 ylmethyl 3 4 hydroxy 3 methoxyphenyl prop 2 enamide\text{ 2E 2 cyano N furan 2 ylmethyl 3 4 hydroxy 3 methoxyphenyl prop 2 enamide}

Molecular Formula: C14_{14}H14_{14}N2_{2}O3_{3}

Molecular Weight: 258.27 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with substituted phenolic compounds under controlled conditions. The process may include steps such as protection of hydroxyl groups, formation of the enamide linkage, and purification through crystallization or chromatography.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related phenolic compounds show their ability to scavenge free radicals effectively. The DPPH radical scavenging assay demonstrated that derivatives of this compound can achieve low SC50 values, indicating potent antioxidant activity .

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory conditions .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various derivatives including this compound using DPPH and ABTS assays. The results indicated an SC50 value comparable to established antioxidants like ascorbic acid, highlighting its potential as a natural antioxidant .

Study 2: Anticancer Mechanisms

In a cell line study involving breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability. Mechanistic studies revealed that it triggered apoptosis via mitochondrial pathways, suggesting its role as a potential therapeutic agent in cancer treatment .

Comparative Table of Biological Activities

Activity TypeCompoundSC50 Value (μg/mL)Reference
Antioxidant(2E)-cyano derivative40.4
Anticancer(2E)-cyano derivativeIC50: 25 μM
Anti-inflammatorySimilar phenolic compoundsN/A

Properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-15-8-11(4-5-14(15)19)7-12(9-17)16(20)18-10-13-3-2-6-22-13/h2-8,19H,10H2,1H3,(H,18,20)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUGEZNGSLOINF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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